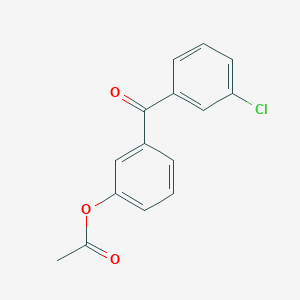

3-Acetoxy-3'-chlorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

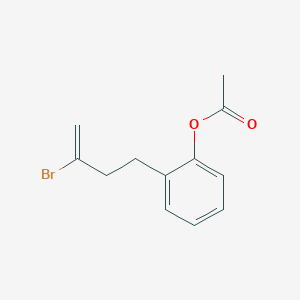

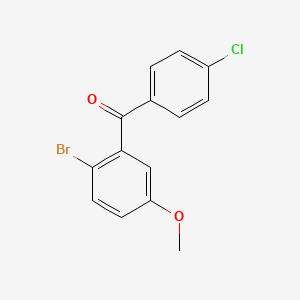

3-Acetoxy-3’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3 . It is a derivative of benzophenone, which is a widely used building block in organic chemistry .

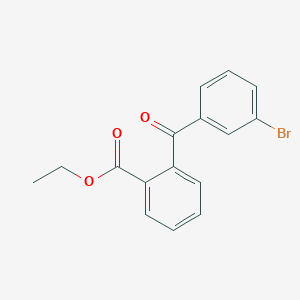

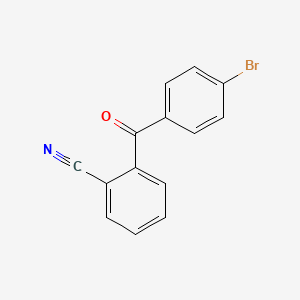

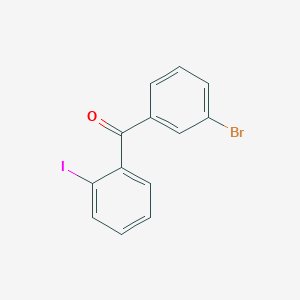

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-3’-chlorobenzophenone includes an acetoxy group (−OCOCH3) and a chlorobenzophenone group . The acetoxy group differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .Physical And Chemical Properties Analysis

3-Acetoxy-3’-chlorobenzophenone has a molecular weight of 274.69900 and a density of 1.265g/cm3 . Its boiling point is 424.1ºC at 760 mmHg . The flash point is 174ºC .Scientific Research Applications

Synthesis of Novel Benzamide Compounds

3-Acetoxy-3’-chlorobenzophenone can be used as a starting material in the synthesis of novel benzamide compounds . These compounds are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Antioxidant Activity

The synthesized benzamide compounds have shown significant antioxidant activity . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

The benzamide compounds synthesized from 3-Acetoxy-3’-chlorobenzophenone have shown promising antibacterial activity . They were tested for their in vitro growth inhibitory activity against different bacteria .

Drug Discovery

Amide compounds, such as those synthesized from 3-Acetoxy-3’-chlorobenzophenone, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Industrial Applications

Amide compounds are broadly used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

β-Lactam Research

3-Acetoxy-3’-chlorobenzophenone could potentially be used in β-lactam research . The reaction follows a unique pathway which is completely novel in β-lactam research .

Safety and Hazards

Mechanism of Action

Mode of Action

It has been used in a rhodium (iii)-catalyzed [3 + 2]/ [4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes . This reaction involves activation of both the C–H bond and the C–N π-bond for producing trans -2,9 b -dihydro-1 H -indeno [1,2- b ]pyridines with excellent chemoselectivity, regioselectivity, and diastereoselectivity .

properties

IUPAC Name |

[3-(3-chlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDLAQHSKFAMGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641630 |

Source

|

| Record name | 3-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-3'-chlorobenzophenone | |

CAS RN |

890099-53-3 |

Source

|

| Record name | 3-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.